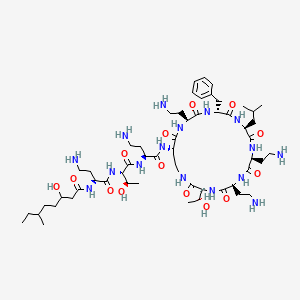

Polymyxin B6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxin B sulfate is a polypeptide antibiotic and is composed of polymyxins B1, B2, and B3 with fractions B1 and B2 comprising the majority of the mixture. Polymyxin B6 sulfate is freely soluble in aqueous solution (25 mg/mL). Polymyxin B components are structurally identical with the exception of a variable fatty acid group on each fraction. Results from in vitrostudies have shown marginal differences in MIC data when comparing the fractions.

科学的研究の応用

Antibacterial Activity

Polymyxin B, including its variant B6, is known for its effectiveness against multidrug-resistant Gram-negative bacteria. It's particularly used against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This effectiveness stems from its rapid bactericidal activity, although acquired resistance remains a rare occurrence (Zavascki et al., 2007; Poirel, Jayol, & Nordmann, 2017).

Pharmacokinetics and Drug Monitoring

Studies have explored the population pharmacokinetics of Polymyxin B. These studies aim to understand how the drug is metabolized and excreted in the human body, contributing to the optimization of its clinical use. The pharmacokinetics of Polymyxin B1, for instance, has been studied in the context of treating multidrug-resistant infections (Manchandani et al., 2018; Wang et al., 2020).

Development of Safer Derivatives

Research efforts are also directed at developing safer, more potent derivatives of Polymyxin B to reduce its known toxicities. This includes the creation of novel polymyxin nonapeptides that aim for lower cytotoxicity and kidney exposure (Brown et al., 2019).

Antibiotic Resistance Mechanisms

Understanding the mechanisms of resistance to Polymyxin B is crucial. Some bacteria develop resistance through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. This knowledge is vital for developing new drugs targeting resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).

Novel Drug Delivery Systems

Innovative delivery systems for Polymyxin B, such as entrapment in liposomes or adsorption onto mesoporous silica nanoparticles, have been studied. These approaches aim to enhance the drug's therapeutic properties while minimizing its toxicity (Alipour et al., 2008; Gounani et al., 2018).

Optimizing Clinical Use

Frameworks and consensus reports have been developed to optimize the clinical use of Polymyxins, addressing issues like dosing confusion, lack of pharmacopoeial standards, and the need for more research on combination therapy and special patient populations (Nation et al., 2015).

特性

分子式 |

C56H98N16O14 xH2SO4 (lot specific) |

|---|---|

分子量 |

1219.47 (Free base) |

IUPAC名 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methyloctanamide |

InChI |

InChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 |

SMILES |

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。